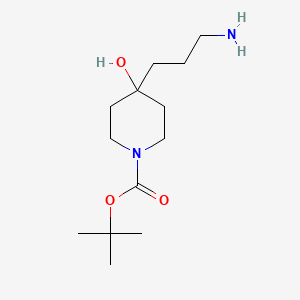

Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a 3-aminopropyl side chain. This compound is significant in medicinal chemistry and organic synthesis, serving as a versatile intermediate for drug discovery, particularly in the development of protease inhibitors, receptor antagonists, and PET tracers . Its structural attributes—such as the hydroxyl group’s hydrogen-bonding capability and the aminopropyl chain’s nucleophilicity—make it a critical scaffold for modulating pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-9-6-13(17,7-10-15)5-4-8-14/h17H,4-10,14H2,1-3H3 |

InChI Key |

HIJKHARXSNUBHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CCCN)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate typically involves:

- Protection of the piperidine nitrogen with a tert-butyl carbamate group (Boc protection).

- Introduction of the 3-aminopropyl side chain at the 4-position of the piperidine ring.

- Installation or retention of the hydroxyl group at the 4-position.

The synthetic route often starts from commercially available or easily synthesized piperidine derivatives, followed by selective functionalization steps.

Key Preparation Steps

Step 1: Boc Protection of Piperidine Nitrogen

- Reagents: tert-Butyl chloroformate (Boc2O) or tert-butyl chloroformate, base such as triethylamine (TEA).

- Conditions: Typically carried out in an organic solvent such as dichloromethane at low temperatures (0–25°C).

- Purpose: To protect the nitrogen atom, preventing undesired side reactions during subsequent steps.

Step 2: Introduction of the 3-Aminopropyl Side Chain

- Approach: The 3-aminopropyl group can be introduced via nucleophilic substitution or reductive amination.

- Typical Reagents: 3-bromopropylamine or 3-chloropropylamine derivatives; alternatively, reductive amination with 3-aminopropanal or corresponding aldehydes.

- Conditions: Use of a base (e.g., DIPEA, TEA) to facilitate substitution; reductive amination often uses sodium cyanoborohydride or similar reducing agents.

Step 3: Hydroxyl Group Installation or Retention

- If starting from a hydroxylated piperidine, the hydroxyl group is retained.

- Alternatively, hydroxylation can be achieved via selective oxidation or nucleophilic substitution at the 4-position.

Representative Synthetic Route from Patent Literature

A process described in patent WO2014200786A1 outlines the preparation of N-protected piperidine derivatives, which can be adapted for the target compound:

- Base Use: Aqueous base (1–10 equivalents, typically 1.5–2.0 equivalents) and tertiary amine bases such as triethylamine (TEA), diisopropylethylamine (DIPEA), or 4-methylmorpholine (4-NMM) are employed.

- Reaction Conditions: Reactions are conducted at controlled temperatures ranging from 10°C to 53°C, with agitation times from 0.5 to 15 hours depending on the step.

- Yields and Purity: The use of these bases and conditions ensures high conversion and purity of the Boc-protected intermediates.

Industrial and Scale-Up Considerations

- Continuous Flow Synthesis: Industrial production may utilize continuous flow reactors to improve reaction control, safety, and scalability.

- Automation: Automated systems enable precise control over reaction parameters, improving yield and reproducibility.

- Purification: Crystallization or chromatography is used to isolate the desired compound with high purity suitable for pharmaceutical applications.

Data Table: Summary of Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Base Equivalents | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc Protection | tert-Butyl chloroformate, TEA, DCM | 1.1–2.0 | 0–25 | 1–3 | Low temp to avoid side reactions |

| 2 | Nucleophilic Substitution or Reductive Amination | 3-bromopropylamine or aldehyde, NaBH3CN, DIPEA | 1.5–5.0 | 10–50 | 3–15 | Base facilitates substitution |

| 3 | Hydroxylation or Retention | Starting hydroxylated piperidine or oxidation | N/A | 20–50 | 1–6 | Selective oxidation if needed |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^13C NMR data from patent sources show characteristic chemical shifts confirming Boc protection and substitution patterns (e.g., δ 166.9, 154.6, 79.8 ppm for carbamate carbonyl and tert-butyl carbons).

- Mass Spectrometry: Molecular ion peaks consistent with C10H20N2O3 molecular weight (216.28 g/mol).

- Purity: High-performance liquid chromatography (HPLC) confirms product purity >95% after purification.

Research Results and Literature Survey

- The compound is recognized as a versatile intermediate for synthesizing 4-aminopiperidine scaffolds with potential biological activity, including antiviral and anticancer properties.

- Medicinal chemistry campaigns have optimized related 4-aminopiperidine derivatives through modifications of linker groups and substituents, enhancing pharmacokinetic and ADME profiles.

- Experimental data confirm that the Boc-protected intermediates are stable and amenable to further functionalization for drug discovery applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate with analogous piperidine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variations on the Piperidine Ring

Key Observations :

- Hydrophilicity vs. Lipophilicity: The 3-aminopropyl group in the target compound enhances hydrophilicity compared to aryl-substituted analogs (e.g., difluorophenyl or cyanophenyl derivatives), which are more lipophilic .

- Reactivity: The bromoethyl substituent in CAS 2137827-92-8 enables nucleophilic substitution reactions, whereas the aminopropyl group in the target compound participates in conjugation or amide bond formation .

- Biological Activity: Aryl-substituted derivatives (e.g., 3,4-difluorophenyl) are often used in API intermediates for targeting hydrophobic enzyme pockets, while the hydroxyl and aminopropyl groups in the target compound may favor interactions with polar residues .

Functional Group Modifications

Key Observations :

- Click Chemistry Utility : The trimethylsilyl-ethynyl group in CAS 185132-51-8 facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in the target compound .

- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit distinct conformational flexibility and hydrogen-bonding patterns compared to piperidine-based compounds .

Biological Activity

Tert-butyl 4-(3-aminopropyl)-4-hydroxypiperidine-1-carboxylate (TBAP) is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

TBAP is characterized by the following molecular attributes:

- Molecular Formula : C13H26N2O3

- Molecular Weight : 258.36 g/mol

- Structural Features : The compound contains a tert-butyl group, a hydroxypiperidine moiety, and an aminopropyl chain, which contribute to its unique reactivity and biological activity.

Synthesis

The synthesis of TBAP typically involves the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate in a solvent such as chloroform. This reaction is conducted under controlled low temperatures to optimize yield and purity:

Biological Activity

Research indicates that TBAP exhibits various biological activities, particularly in modulating enzyme activity and receptor function. Some key findings include:

- Enzyme Interaction : TBAP has been shown to interact with specific enzymes, potentially influencing their activity. For instance, it may act as an inhibitor for β-secretase and acetylcholinesterase, which are critical in neurodegenerative diseases like Alzheimer's disease (AD) .

- Neuroprotective Effects : In vitro studies have demonstrated that TBAP can protect astrocytes from amyloid beta (Aβ) toxicity. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to Aβ exposure, suggesting a mechanism for its neuroprotective effects .

Case Studies

- Astrocyte Protection Against Aβ : A study assessed TBAP's ability to prevent astrocyte death induced by Aβ1-42. Results indicated that TBAP improved cell viability significantly compared to untreated controls .

- Oxidative Stress Modulation : In models of oxidative stress induced by scopolamine, TBAP treatment resulted in decreased malondialdehyde (MDA) levels, a marker of oxidative damage. However, its effects were less pronounced than those observed with standard treatments like galantamine .

Comparative Analysis

The biological activity of TBAP can be compared to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (3-amino-propyl)carbamate | Similar backbone with carbamate functionality | Different reactivity due to carbamate group |

| Tert-butyl 4-(2-aminoethyl)-4-hydroxypiperidine-1-carboxylate | Variation in the amino substituent | Potentially different biological activity |

| Isopropyl 4-hydroxypiperidine-1-carboxylate | Isopropyl group instead of tert-butyl | Differences in steric hindrance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.